2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid
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Overview
Description
2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid is a chemical compound with the molecular formula C12H14FNO4S It is characterized by the presence of a fluorine atom, a piperidine-1-sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid typically involves the introduction of the piperidine-1-sulfonyl group to a fluorinated benzoic acid derivative. One common method involves the reaction of 2-fluorobenzoic acid with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperidine-1-sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid: Similar structure but with an additional oxo group.
2-Fluoro-6-(piperidine-1-sulfonyl)benzoic acid: Similar structure but with different substitution patterns.
Uniqueness
2-Fluoro-5-(piperidine-1-sulfonyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the piperidine-1-sulfonyl group provides distinct properties that can be leveraged in various applications .
Properties
Molecular Formula |
C12H14FNO4S |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-fluoro-5-piperidin-1-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H14FNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |
InChI Key |
YOECPINOZONGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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